UNC1215

Catalog No.
S546361
CAS No.
1415800-43-9
M.F
C32H43N5O2
M. Wt
529.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC1215

CAS Number

1415800-43-9

Product Name

UNC1215

IUPAC Name

[3-anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone

Molecular Formula

C32H43N5O2

Molecular Weight

529.7 g/mol

InChI

InChI=1S/C32H43N5O2/c38-31(36-20-12-27(13-21-36)34-16-4-5-17-34)25-10-11-29(30(24-25)33-26-8-2-1-3-9-26)32(39)37-22-14-28(15-23-37)35-18-6-7-19-35/h1-3,8-11,24,27-28,33H,4-7,12-23H2

InChI Key

PQOOIERVZAXHBP-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5)NC6=CC=CC=C6

solubility

Soluble in DMSO, not in water

Synonyms

UNC1215, UNC-1215, UNC 1215

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5)NC6=CC=CC=C6

The exact mass of the compound (2-(Phenylamino)-1,4-phenylene)bis((4-(pyrrolidin-1-yl)piperidin-1-yl)methanone) is 529.34168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNC1215 is a highly potent, selective chemical probe designed to antagonize the methyl-lysine (Kme) reading function of the L3MBTL3 protein, a member of the malignant brain tumor (MBT) family of chromatin-interacting repressors [1]. With an established biochemical Kd of 120 nM and an IC50 of 40 nM, it serves as a critical benchmark compound for epigenetic screening and assay development [2]. Beyond its high affinity, UNC1215 demonstrates robust cell permeability and maintains non-toxicity at concentrations well above its effective cellular doses, making it a highly reliable reagent for both in vitro biochemical profiling and live-cell chromatin dynamic studies [1].

Substituting UNC1215 with generic methyl-lysine competitors or unoptimized structural analogs compromises assay integrity due to severe off-target epigenetic binding and loss of cellular efficacy [1]. While the human proteome contains over 200 Kme reader domains, UNC1215 achieves a >50-fold selectivity for L3MBTL3 over other MBT family members, a specificity lacking in broader epigenetic inhibitors[2]. Furthermore, structurally similar baselines like UNC1079 fail to engage the target in live cells or disrupt nuclear foci even at extreme concentrations (up to 0.1 mM), rendering them useless for cellular assays or as functional handles in targeted protein degradation (PROTAC) workflows [REFS-1, REFS-3]. Procurement must prioritize the exact UNC1215 structure to ensure reproducible target engagement without confounding pleiotropic effects.

Biochemical Affinity and Cross-Family Selectivity

UNC1215 exhibits highly specific binding to the MBT domains of L3MBTL3 with a Kd of 120 nM, competitively displacing mono- or dimethyl-lysine peptides [1]. When profiled against a comprehensive panel of over 200 Kme reader domains, UNC1215 demonstrated greater than 50-fold selectivity for L3MBTL3 compared to other human MBT family members [2]. In contrast, the structurally related control compound UNC1079 displays significantly weaker antagonism and fails to provide the necessary dynamic range for specific L3MBTL3 inhibition [1].

Evidence DimensionTarget binding affinity (Kd) and selectivity fold
Target Compound DataKd = 120 nM; >50-fold selectivity for L3MBTL3
Comparator Or BaselineUNC1079 (weak/inactive) and other MBT family members (baseline)
Quantified Difference>50-fold higher potency for L3MBTL3 over off-target MBT domains
ConditionsIn vitro AlphaScreen and Isothermal Titration Calorimetry (ITC) assays

High selectivity ensures that downstream phenotypic observations are strictly driven by L3MBTL3 inhibition rather than off-target epigenetic interference.

Live-Cell Target Engagement and Foci Disruption

To validate functional utility in live-cell environments, UNC1215 was evaluated for its ability to disrupt the subnuclear localization of GFP-3MBT fusion proteins. UNC1215 successfully decreased the fluorescence recovery time in a dose-responsive manner, yielding an estimated cellular EC50 of 50–100 nM [1]. In direct contrast, the inactive analog UNC1079 showed zero effect on fluorescence recovery or foci disruption at concentrations up to 0.1 mM[1].

Evidence DimensionCellular EC50 for foci disruption (FRAP assay)
Target Compound DataEC50 = 50–100 nM
Comparator Or BaselineUNC1079
Quantified DifferenceUNC1215 is highly active at <100 nM, whereas UNC1079 is completely inactive up to 100,000 nM (0.1 mM)
ConditionsLive HEK293 cells expressing GFP-3MBT, measured via Fluorescence Recovery After Photobleaching (FRAP)

Validates that the procured compound is highly cell-permeable and functionally active in live-cell epigenetic assays, unlike structurally similar analogs.

Suitability as a PROTAC Handle for E3 Ligase Recruitment

UNC1215 has been successfully utilized as a chemical handle to hijack L3MBTL3 for nuclear-specific targeted protein degradation. Crucially, binding of UNC1215 to L3MBTL3 does not disrupt the endogenous interaction between L3MBTL3 and the Cul4-DCAF5 E3 ligase complex [1]. When incorporated into a PROTAC (KL-4), the UNC1215-based degrader successfully induced target degradation, whereas a PROTAC synthesized using the inactive UNC1079 derivative (KL-6) failed to induce any significant degradation [1].

Evidence DimensionPROTAC-mediated target degradation efficacy
Target Compound DataUNC1215-based PROTAC (KL-4) successfully degrades target (FKBP12)
Comparator Or BaselineUNC1079-based PROTAC (KL-6)
Quantified DifferenceComplete loss of degradation capability when using the inactive analog handle
ConditionsHEK293 cells treated with 5 µM PROTACs for 12 hours

Confirms UNC1215 as a validated, functional precursor for synthesizing L3MBTL3-recruiting PROTACs in advanced drug discovery workflows.

Epigenetic High-Throughput Screening (HTS) Control

Due to its validated Kd of 120 nM and >50-fold selectivity for L3MBTL3, UNC1215 serves as an essential positive control in AlphaScreen and ITC assays designed to identify novel methyl-lysine reader domain inhibitors [1].

Live-Cell Chromatin Dynamics Research

UNC1215's excellent cell permeability and low cellular EC50 (50-100 nM) make it the optimal reagent for FRAP assays and live-cell imaging studies investigating the subnuclear localization and mobility of MBT domain-containing proteins [2].

Development of Nuclear-Specific PROTACs

Because UNC1215 binds the methyl-lysine pocket of L3MBTL3 without disrupting its interaction with the Cul4-DCAF5 E3 ligase complex, it is uniquely suited as a chemical handle for synthesizing PROTACs aimed at degrading nuclear-localized protein targets [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

529.34167563 g/mol

Monoisotopic Mass

529.34167563 g/mol

Heavy Atom Count

39

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

UNC1215

Dates

Last modified: 08-15-2023
1: James LI, Korboukh VK, Krichevsky L, Baughman BM, Herold JM, Norris JL, Jin J, Kireev DB, Janzen WP, Arrowsmith CH, Frye SV. Small-Molecule Ligands of Methyl-Lysine Binding Proteins: Optimization of Selectivity for L3MBTL3. J Med Chem. 2013 Sep 16. [Epub ahead of print] PubMed PMID: 24040942.

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